molecular formula C17H14O3 B1666269 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one CAS No. 131359-24-5

1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one

Cat. No. B1666269
CAS RN: 131359-24-5
M. Wt: 266.29 g/mol
InChI Key: YNVAHBUBGBLIEY-WGDLNXRISA-N
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Description

1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, also known as Bis-1,5-(4-Hydroxyphenyl)-1,4-Pentadien-3-one, is a chemical compound with the molecular formula C17H14O3 . It has a molecular weight of 266.2913 .


Molecular Structure Analysis

The molecular structure of 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one has a relative density of 1.269g/cm3 . The predicted boiling point is 492.7±40.0 °C , and the predicted flash point is 265.8°C .

Scientific Research Applications

Production of Enantiopure (S)-2-Hydroxybutyric Acid

2-HBA is used in the production of enantiopure (S)-2-hydroxybutyric acid (S)-2-HBA . This is achieved through a cascade biocatalysis system in Escherichia coli BL21 which employs L-threonine deaminase (TD), NAD-dependent L-lactate dehydrogenase (LDH) and alcohol dehydrogenase (ADH) for producing optically pure (S)-2-HBA from bulk chemical L-threonine .

Synthesis of Biodegradable Materials

2-HBA is an essential intermediate for synthesizing biodegradable materials . It is used in the production of polyhydroxyalkanoates (PHAs), which are fundamental materials for biodegradable polymers .

Production of Various Medicines

2-HBA is also an important intermediate for the synthesis of various types of medicines . The optically pure enantiomers of 2-HBA obtained through deracemization are used for this purpose .

Production of Biomedical Materials

2-HBA containing PHAs, which include P(2HB-co-3HB) and P(2HB), are mainly used for biomedical materials like medical implants and stent materials . These materials have better biocompatibility and have become a relatively active research hotspot in the understanding of biomaterials .

Industrial Applications

The production of (S)-2-HBA using the cascade biosynthesis system has shown great potential for industrial application . The recombinant strain ADH-r53 showed increased production of (S)-2-HBA with the highest titer of 129 g/L and molar yield of 93% within 24 h .

Research in Multi-Enzyme-Coordinate Expression Systems

The construction of a tunable multi-enzyme-coordinate expression system in a single cell has great significance in biocatalysis of hydroxyl acids . This has been demonstrated in the production of (S)-2-HBA .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

2-Hydroxybenzylamine (2-HBA), also known as 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, primarily targets dicarbonyl electrophiles . These are reactive compounds that form in response to inflammation and oxidative stress . They react with lysine residues and form protein adducts capable of interrupting various cellular processes .

Mode of Action

2-HBA acts as a selective scavenger of dicarbonyl electrophiles . It can selectively and rapidly scavenge these reactive compounds to prevent the formation of dicarbonyl-associated protein modifications . This action helps protect proteins and lipids from being modified by these electrophiles .

Biochemical Pathways

The primary biochemical pathway affected by 2-HBA involves the neutralization of dicarbonyl electrophiles . By scavenging these reactive compounds, 2-HBA prevents the formation of protein adducts that can disrupt cellular processes . This action can help protect against the development of conditions associated with dicarbonyl electrophile formation .

Pharmacokinetics

In terms of pharmacokinetics, 2-HBA is absorbed within 2 hours of administration and has a half-life of 2.10–3.27 hours . It has an accumulation ratio of 1.38–1.52 .

Result of Action

The molecular and cellular effects of 2-HBA’s action primarily involve the prevention of protein modification by dicarbonyl electrophiles . By scavenging these reactive compounds, 2-HBA helps maintain the normal function of proteins and lipids, potentially protecting against conditions associated with dicarbonyl electrophile formation .

Action Environment

properties

IUPAC Name

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVAHBUBGBLIEY-WGDLNXRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one

CAS RN

2150-52-9
Record name Bis(2-hydroxybenzal)acetone
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Record name 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known pharmacological effects of 2-HBA?

A1: 2-HBA exhibits multiple pharmacological functions, including anti-inflammatory and anti-proliferative activities. [] These effects are partly attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of the transcription factor NF-κB. [, ]

Q2: How does the presence of glucose in β-D-salicin, a precursor to 2-HBA, impact its activity?

A2: While glucose enhances the physicochemical properties of the benzyl moiety in β-D-salicin, β-D-salicin itself does not possess anti-inflammatory or anti-proliferative activity. It is metabolized into 2-HBA in the gastrointestinal tract and bloodstream, where it exerts its pharmacological effects. []

Q3: How does 2-HBA compare to aspirin (acetylsalicylic acid) in terms of COX-2 inhibition?

A3: While both 2-HBA and aspirin inhibit COX-2, a study found that the 4-hydroxybenzoate zinc (4-HBZn) complex exhibited preferential COX-2 inhibition compared to 2-HBA and aspirin. []

Q4: What is the molecular formula and weight of 2-HBA?

A4: The molecular formula of 2-HBA is C₇H₆O₃, and its molecular weight is 138.12 g/mol.

Q5: How can 2-HBA be synthesized?

A5: One method for synthesizing 2-HBA involves the reaction of salicylaldehyde with propanone. [] Additionally, metabolically engineered strains of Corynebacterium glutamicum have been developed to produce 2-HBA from glucose through the shikimate pathway. []

Q6: What spectroscopic techniques are used to characterize 2-HBA?

A6: 2-HBA and its derivatives can be characterized using techniques like FTIR, UV-vis, 1H NMR, and 13C NMR analyses. [, , ]

Q7: How does the position of the hydroxyl group affect the reactivity of hydroxybutyric acid salts in reactions with ditelluratocuprate(III)?

A7: The reaction rate of hydroxybutyric acid salts with ditelluratocuprate(III) varies based on the position of the hydroxyl group, with different rate constants observed for 2-hydroxy butyric acid salt (2-HBAS) and 3-hydroxy butyric acid salt (3-HBAS). []

Q8: What is the role of NaOCl in the synthesis of Schiff base polymers from 2-HBA?

A8: NaOCl acts as an oxidant in the oxidative polymerization of 2-HBA to form Schiff base polymers. []

Q9: What are some applications of 2-HBA-based polymers?

A9: 2-HBA-based polymers have shown potential in various fields. For instance, they can be used as neutral carriers in the construction of copper-selective carbon paste electrodes. [] They also exhibit semiconductive properties, making them suitable for applications in electronics. [, ]

Q10: How does the structure of 2-HBA-based salts impact their solubility?

A10: The supramolecular architecture of 2-HBA-based salts, influenced by the hydrogen bonding preferences of the coformers, plays a crucial role in their solubility. Salts containing coformers that favor intermolecular hydrogen bonds tend to have higher dimensionality and lower solubility compared to those with coformers promoting discrete structures. []

Q11: What computational methods are used to study 2-HBA and its derivatives?

A12: Density Functional Theory (DFT) calculations, particularly at the B3LYP level, are employed to determine the lattice energies of 2-HBA complexes. [] These calculations provide insights into the stability and interactions within the crystal structures.

Q12: How is molecular modeling used to study the properties of 2-HBA?

A13: Molecular modeling techniques, such as those employed in the development of the HBB2-pol water model, utilize ab initio calculations to accurately describe water interactions, including those involving 2-HBA. [, , ] These models aid in understanding the behavior of 2-HBA in aqueous environments.

Q13: How does the substituent effect impact intramolecular hydrogen bonding in 2-HBA derivatives?

A14: Studies using DFT calculations (B3LYP and MP2 methods) have shown that electron-donating substituents in 5-X-2-HBA derivatives strengthen the intramolecular hydrogen bond, while electron-withdrawing substituents weaken it. [] This relationship is reflected in the linear correlation observed between Hammett coefficients and hydrogen bond formation energy. []

Q14: What advanced oxidation processes are effective for degrading 2-HBA in wastewater?

A15: Advanced oxidation processes (AOPs), such as the UV/H2O2 and Fenton processes, have been investigated for degrading 2-HBA in wastewater. The Fenton process, involving a mixture of hydrogen peroxide and Fe2+ ions, has demonstrated higher efficiency for 2-HBA degradation under acidic conditions compared to the UV/H2O2 process. [, ]

Q15: What are the by-products of 2-HBA photocatalytic degradation using TiO2 thin films?

A16: The primary by-products identified during the photocatalytic degradation of 2-HBA by TiO2 thin films are 2,5-dihydroxybenzoic acid (2,5-DHBA) and 2,3-dihydroxybenzoic acid (2,3-DHBA). []

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